molecular formula C10H14BNO3 B151556 3-(Morpholino)phenylboronic acid CAS No. 863377-22-4

3-(Morpholino)phenylboronic acid

Cat. No. B151556
CAS RN: 863377-22-4
M. Wt: 207.04 g/mol
InChI Key: OHGOMHOEZUWGOH-UHFFFAOYSA-N
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Description

3-(Morpholino)phenylboronic acid (3MPBA) is a versatile and multifunctional compound that has a wide range of applications in scientific research and laboratory experiments. It is an organoboronic acid obtained from the reaction of phenylboronic acid and morpholine, and has been used in a variety of research fields such as biochemistry, organic chemistry, and medicinal chemistry. 3MPBA has several unique properties that make it an ideal reagent for use in laboratory experiments. It is a strong acid and a strong base, and has a low pKa value, making it an excellent choice for synthesizing a variety of organic molecules. Additionally, 3MPBA is a stable and highly soluble compound, making it easy to handle and store.

Scientific Research Applications

Analytical Chemistry Applications

Antioxidant Activity Determination Analytical methods for determining antioxidant activity have significantly benefited from compounds like phenylboronic acids. These methods, such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP), utilize chemical reactions involving characteristic color changes or discoloration, monitored through spectrophotometry. The adaptability of these assays for analyzing complex samples showcases the utility of phenylboronic acid derivatives in enhancing antioxidant analysis accuracy and reliability (Munteanu & Apetrei, 2021).

Medicinal Chemistry and Drug Discovery

Biosensors Development Recent progress in the development of electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives emphasizes the role of these compounds in selective binding mechanisms, crucial for glucose sensors and potentially applicable for other biomolecules. The incorporation of PBA into sensor designs highlights its significance in creating sensitive and selective biosensing platforms (Anzai, 2016).

Materials Science

Drug Delivery Systems The pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules for drug delivery illustrate the innovative use of phenylboronic acid derivatives in creating responsive delivery systems. These materials can adjust drug release rates in response to specific biological conditions, such as changes in pH or sugar concentration, showcasing the potential of 3-(Morpholino)phenylboronic acid derivatives in targeted therapy applications (Sato et al., 2011).

Biology

Gene Function Inhibition Morpholino oligos, closely related to this compound in structure, have been pivotal in gene function studies across various model organisms. By inhibiting gene function, these oligos have provided insights into developmental processes and gene expression regulation, showcasing their importance in genetic and developmental biology research (Heasman, 2002).

Safety and Hazards

3-(Morpholino)phenylboronic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Mechanism of Action

Target of Action

3-(Morpholino)phenylboronic acid, also known as (3-Morpholinophenyl)boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .

Mode of Action

The mode of action of this compound involves its interaction with these organic groups in the SM coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in the transmetalation process, which is a key step in the SM coupling reaction .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is widely used in organic synthesis, and the compound’s role in this reaction makes it a valuable tool in the field of synthetic chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of water, as boronic acids and their esters are only marginally stable in water . Additionally, the SM coupling reaction, in which the compound is primarily used, is known to be exceptionally mild and functional group tolerant , suggesting that the reaction conditions can also influence the compound’s action.

properties

IUPAC Name

(3-morpholin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGOMHOEZUWGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400619
Record name 3-(Morpholino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863377-22-4
Record name 3-(Morpholino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Morpholino)phenylboronic acid
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